molecular formula C10H15NO2 B12556451 1-Pent-4-enylpiperidine-2,6-dione CAS No. 163106-37-4

1-Pent-4-enylpiperidine-2,6-dione

Cat. No.: B12556451
CAS No.: 163106-37-4
M. Wt: 181.23 g/mol
InChI Key: YDWPJSWVNSNZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pent-4-enylpiperidine-2,6-dione is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a piperidine ring substituted with a pent-4-enyl group and two keto groups at positions 2 and 6. Piperidine derivatives are known for their significant pharmacological and industrial applications, making them valuable in various fields of research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pent-4-enylpiperidine-2,6-dione typically involves the Michael addition and intramolecular nucleophilic substitution processes. One efficient method reported involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction can be performed under solvent-free conditions, providing excellent functional group tolerance and yielding a wide range of piperidine-2,6-diones .

Industrial Production Methods: The industrial production of piperidine-2,6-dione derivatives can be achieved on a kilo-scale using the aforementioned method. This robust protocol allows for the synthesis of various derivatives, including those used in the pharmaceutical industry, such as CRBN ligands and drugs like Aminoglutethimide and Niraparib .

Chemical Reactions Analysis

Types of Reactions: 1-Pent-4-enylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like amines and halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and oxo derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1-Pent-4-enylpiperidine-2,6-dione has numerous applications in scientific research, including:

    Chemistry: It serves as a versatile synthetic intermediate for constructing complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.

    Medicine: Piperidine derivatives are found in numerous pharmaceuticals, making this compound valuable in drug discovery and development.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-Pent-4-enylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, piperidine-2,6-dione derivatives have been shown to interact with zinc finger motifs and induce the expression of fetal hemoglobin, making them useful in treating blood disorders .

Comparison with Similar Compounds

Uniqueness: 1-Pent-4-enylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and industrial products.

Properties

CAS No.

163106-37-4

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-pent-4-enylpiperidine-2,6-dione

InChI

InChI=1S/C10H15NO2/c1-2-3-4-8-11-9(12)6-5-7-10(11)13/h2H,1,3-8H2

InChI Key

YDWPJSWVNSNZQW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCN1C(=O)CCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.